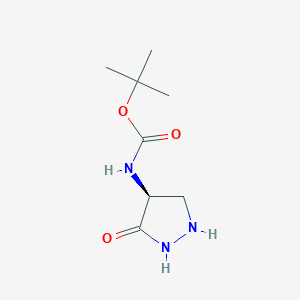
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a pyrazolidinone ring with a tert-butyl carbamate group, which can influence its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate typically involves the reaction of a pyrazolidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrazolidinone ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl or amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate would depend on its specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
®-tert-Butyl (3-oxopyrazolidin-4-yl)carbamate: The enantiomer of the compound, which might have different biological activity.
tert-Butyl (3-oxopyrrolidin-4-yl)carbamate: A structurally similar compound with a pyrrolidinone ring instead of a pyrazolidinone ring.
tert-Butyl (3-oxoazetidin-4-yl)carbamate: Another similar compound with an azetidinone ring.
Uniqueness: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrazolidinone ring
Propiedades
Fórmula molecular |
C8H15N3O3 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(4S)-3-oxopyrazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
Clave InChI |
ZQKRXICHSSNONQ-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CNNC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNNC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














